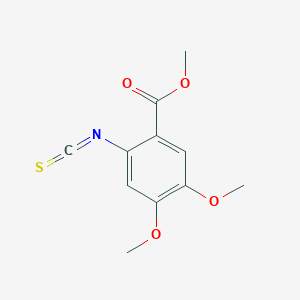

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-isothiocyanato-4,5-dimethoxybenzoate” is a chemical compound with the molecular formula C11H11NO4S . It has an average mass of 253.274 Da and a monoisotopic mass of 253.040878 Da .

Physical And Chemical Properties Analysis

“Methyl 2-isothiocyanato-4,5-dimethoxybenzoate” has a predicted boiling point of approximately 406.0° C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 , and the predicted refractive index is n 20D 1.54 .Applications De Recherche Scientifique

Molecular Structure and Properties

Molecular Conformation The molecular structure of compounds like Methyl 2-isothiocyanato-4,5-dimethoxybenzoate, specifically 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, shows nearly planar structures. The methyl and carboxylic acid groups in these molecules lie out of the molecular plane due to steric interactions. Notably, 2,5-dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond between the carboxylic acid group and the O atom of the methoxy group in the 2-position (Barich et al., 2004).

Interaction and Reactivity

Reactivity with Superelectrophilic Compounds The reactivity of molecules like 2-aminothiazoles, which are somewhat related in structure to Methyl 2-isothiocyanato-4,5-dimethoxybenzoate, has been studied with superelectrophilic compounds. These molecules exhibit a higher nitrogen basicity than anilines and preferentially behave as carbon rather than nitrogen nucleophiles in certain reactions (Forlani et al., 2006).

Modification of Chitosan Chitosan derivatives, such as methylated N-(4-N,N-dimethylaminobenzyl) chitosan, have been modified to enhance paracellular permeability across intestinal epithelial cells (Caco-2). These studies are relevant as they demonstrate the potential of certain methylated compounds in increasing cell permeability, which might be of interest in the context of drug delivery systems (Kowapradit et al., 2008).

Synthetic Applications

Synthesis of Phthalic Anhydride The synthesis of 3,5-dimethoxyphthalic anhydride involved alkylation and annulation reactions of methyl 3,5-dimethoxybenzoate with chloral hydrate. This synthesis demonstrates the potential use of methylated benzoates in creating precursors for more complex chemical entities, which could be relevant for Methyl 2-isothiocyanato-4,5-dimethoxybenzoate as well (Liu Zuliang, 2007).

Biological Interactions

Interaction with Proteins A study investigating the interaction between an anesthetic analogue, methyl 2-amino-4,5-dimethoxybenzoate (ADMB), and the human serum albumin (HSA) protein, highlighted the photophysical changes due to their hydrophobicity and confinement. This interaction might provide insights into how similar compounds, like Methyl 2-isothiocyanato-4,5-dimethoxybenzoate, could interact with biological molecules (Tormo et al., 2008).

Safety and Hazards

The safety data sheet for “Methyl 2-isothiocyanato-4,5-dimethoxybenzoate” suggests that it should be stored at room temperature . It is classified as dangerous with a signal word of “Danger” and is classified under class 8,6.1 . Precautionary statements include avoiding dust formation and breathing vapors, mist, or gas .

Propriétés

IUPAC Name |

methyl 2-isothiocyanato-4,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-14-9-4-7(11(13)16-3)8(12-6-17)5-10(9)15-2/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANPMBOPZUDGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N=C=S)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-isothiocyanato-4,5-dimethoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2968417.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2968423.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2968426.png)

![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)

![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)

![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)

![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)